molecular formula C16H17N3 B3020842 2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900876-83-7

2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3020842
CAS No.: 900876-83-7
M. Wt: 251.333
InChI Key: BTEPIHYJDOBNHS-UHFFFAOYSA-N
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Description

2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds. These compounds are known for their rigid, planar structures that incorporate both pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method includes the use of dimethylamino leaving groups to control regioselectivity. The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the carbonyl compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
  • 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
  • 2-Phenylpyrazolo[1,5-a]pyrimidine

Uniqueness

2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group at the 2-position and the methyl groups at the 5 and 7 positions enhance its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-4-14-15(13-8-6-5-7-9-13)16-17-11(2)10-12(3)19(16)18-14/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEPIHYJDOBNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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